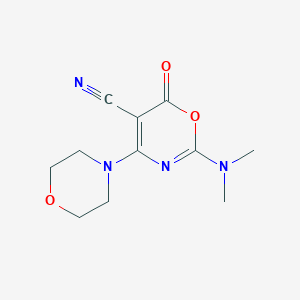

2-(dimethylamino)-4-morpholino-6-oxo-6H-1,3-oxazine-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

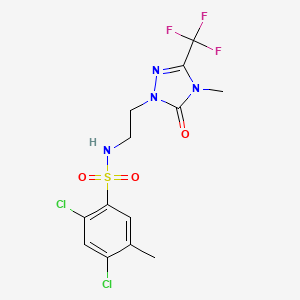

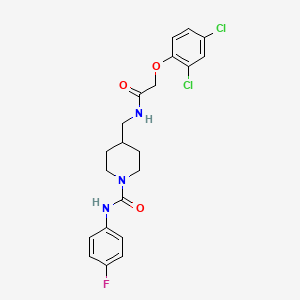

2-(Dimethylamino)-4-morpholino-6-oxo-6H-1,3-oxazine-5-carbonitrile (DMAMOC) is a heterocyclic compound that has been studied for its potential applications in scientific research and laboratory experiments. It is a member of the morpholine family, which is a class of compounds that contain a nitrogen atom in a five-membered ring structure. DMAMOC has been used in a variety of research applications due to its unique structure and properties, including its ability to act as an electron acceptor, its low solubility in water, and its non-toxic nature.

Aplicaciones Científicas De Investigación

Polymer-Supported Synthesis of Heterocycles

Polymer-supported synthesis (PSS) is a robust methodology for preparing heterocycles, including oxazines and thiazines, which are essential scaffolds in drug design and material science. A literature review highlighted the versatility of PSS in generating diverse compounds bearing functionalized oxazine scaffolds. These synthetic approaches are significant for developing morpholino derivatives, showcasing the expanding field of stereoselective, polymer-supported syntheses (Králová, Ručilová, & Soural, 2018).

Pharmacological Interest in Morpholine Derivatives

Morpholine derivatives have been explored for their broad spectrum of pharmacological activities. The structural presence of a morpholine ring in various organic compounds has been pivotal in chemical design for enhancing biological efficacy. This review underscores the pharmacological profiles of morpholine derivatives, affirming their significance in medicinal chemistry and drug discovery processes (Asif & Imran, 2019).

Catalytic Applications of Oxazoline-Containing Ligands

Oxazoline-containing ligands have emerged as a powerful class of catalysts in asymmetric synthesis, thanks to their modular nature and accessibility. These ligands, often derived from chiral amino alcohols, have found extensive applications across a variety of metal-catalyzed transformations. The review of their use in homogeneous metal-catalyzed asymmetric synthesis highlights their impact on developing enantioselective methodologies and their relevance to the core structure of interest (Hargaden & Guiry, 2009).

Enantioselective Synthesis of Oxazinoindoles

Chiral oxazinoindoles, with a backbone that incorporates an indole core fused with a morpholine ring, display promising bioactive properties, including antidepressant, anti-inflammatory, and antitumor activities. The review focuses on the enantioselective synthesis of these compounds, a challenging but crucial area for medicinal chemistry. It highlights the limited but significant progress in developing racemic and enantioselective strategies for constructing these complex molecules (Dupeux & Michelet, 2022).

Synthetic and Pharmaceutical Applications of Piperazine and Morpholine

The review of piperazine and morpholine analogues explores their synthesis and significant pharmaceutical applications. These compounds, including morpholine derivatives, exhibit a broad spectrum of pharmacophoric activities, highlighting their importance in drug design and therapeutic applications (Mohammed et al., 2015).

Propiedades

IUPAC Name |

2-(dimethylamino)-4-morpholin-4-yl-6-oxo-1,3-oxazine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3/c1-14(2)11-13-9(8(7-12)10(16)18-11)15-3-5-17-6-4-15/h3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUPAXPHYCKDON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=C(C(=O)O1)C#N)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}sulfanyl)-4-(trifluoromethyl)-5-pyrimidinecarbonitrile](/img/structure/B2758824.png)

![7-[(4-Fluorophenyl)methyl]-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydr opurine-2,6-dione](/img/structure/B2758827.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2758840.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2758843.png)

![2-(3-((4-Chlorophenyl)thio)propanamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2758845.png)